4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Descripción general
Descripción
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4 . It has a molecular weight of 184.2 . This compound is used as an intermediate in the synthesis of Letrozole, an antineoplastic .
Synthesis Analysis
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the use of α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole in the presence of dimethylformamide . Another synthesis method involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis
The InChI code for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is 1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a solid at room temperature . It has a predicted density of 1.19±0.1 g/cm3 . The compound has a melting point of 69°C and a predicted boiling point of 412.1±55.0°C .Aplicaciones Científicas De Investigación
Application 1: Anticancer Agents
- Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have been evaluated for their potential as anticancer agents .
- Methods of Application or Experimental Procedures: The compounds were synthesized and their structures were established by NMR and MS analysis. They were then subjected to in vitro cytotoxic evaluation against MCF-7 and HCT-116 cancer cell lines .
- Results or Outcomes: Some of the hybrids exhibited potent inhibitory activities against the cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively). Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Application 2: Synthesis of Letrozole
- Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used as an intermediate in the synthesis of Letrozole , a medication used in the treatment of hormonally-responsive breast cancer after surgery .
- Results or Outcomes: The outcome of this process is the production of Letrozole, a potent and selective non-steroidal aromatase inhibitor. It is used to effectively treat estrogen-dependent breast cancer .
Application 3: Synthesis of Triazole-4-Carbaldehydes
- Summary of the Application: Triazole-4-carbaldehydes, which are synthesized using “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile”, have been prepared as intermediates in the synthesis of various bioactive compounds .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed, but it involves the use of “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” as an intermediate compound .
- Results or Outcomes: The outcome of this process is the production of various bioactive compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
Application 4: Synthesis of Letrozole
- Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used as an intermediate in the synthesis of Letrozole , a medication used in the treatment of hormonally-responsive breast cancer after surgery .
- Results or Outcomes: The outcome of this process is the production of Letrozole, a potent and selective non-steroidal aromatase inhibitor. It is used to effectively treat estrogen-dependent breast cancer .
Application 5: Synthesis of Triazole-4-Carbaldehydes
- Summary of the Application: Triazole-4-carbaldehydes, which are synthesized using “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile”, have been prepared as intermediates in the synthesis of various bioactive compounds .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed, but it involves the use of “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” as an intermediate compound .
- Results or Outcomes: The outcome of this process is the production of various bioactive compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
Safety And Hazards
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLYWHSJALKYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | |
CAS RN |
112809-25-3 | |
Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.